molecular formula C3H7Cl2O3P B14436511 (2,3-Dichloropropyl)phosphonic acid CAS No. 78166-52-6

(2,3-Dichloropropyl)phosphonic acid

Cat. No.: B14436511
CAS No.: 78166-52-6
M. Wt: 192.96 g/mol
InChI Key: WSCDSJRMAUQMNV-UHFFFAOYSA-N
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Description

(2,3-Dichloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of two chlorine atoms attached to a propyl chain and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloropropyl)phosphonic acid typically involves the reaction of 2,3-dichloropropanol with phosphorous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

2,3-Dichloropropanol+Phosphorous acid(2,3-Dichloropropyl)phosphonic acid+Water\text{2,3-Dichloropropanol} + \text{Phosphorous acid} \rightarrow \text{this compound} + \text{Water} 2,3-Dichloropropanol+Phosphorous acid→(2,3-Dichloropropyl)phosphonic acid+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dichloropropyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted propyl phosphonic acids.

Scientific Research Applications

(2,3-Dichloropropyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dichloropropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

    (2-Chloroethyl)phosphonic acid: Known for its use as a plant growth regulator.

    (3-Chloropropyl)phosphonic acid: Similar structure but with only one chlorine atom.

    (2,3-Dibromopropyl)phosphonic acid: Bromine atoms instead of chlorine.

Uniqueness: (2,3-Dichloropropyl)phosphonic acid is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

78166-52-6

Molecular Formula

C3H7Cl2O3P

Molecular Weight

192.96 g/mol

IUPAC Name

2,3-dichloropropylphosphonic acid

InChI

InChI=1S/C3H7Cl2O3P/c4-1-3(5)2-9(6,7)8/h3H,1-2H2,(H2,6,7,8)

InChI Key

WSCDSJRMAUQMNV-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)Cl)P(=O)(O)O

Origin of Product

United States

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